molecular formula C9H11N5O4 B11863705 3-(8-Amino-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoic acid

3-(8-Amino-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoic acid

Cat. No.: B11863705
M. Wt: 253.22 g/mol
InChI Key: OACRDWJTTHQXMK-UHFFFAOYSA-N
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Description

3-(8-Amino-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoic acid is a useful research compound. Its molecular formula is C9H11N5O4 and its molecular weight is 253.22 g/mol. The purity is usually 95%.
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Biological Activity

3-(8-Amino-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoic acid is a purine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes an amino group and a propanoic acid moiety, which may influence its interactions with biological systems.

Chemical Structure and Properties

The compound's molecular formula is C8H10N6O3C_8H_{10}N_6O_3, and its structure features a purine base, which is a common scaffold in many biologically active molecules. The presence of the amino group at the 8-position of the purine ring is particularly significant as it may enhance the compound's interaction with various biological targets.

Antiviral Properties

Research indicates that purine derivatives, including this compound, exhibit antiviral properties. A study highlighted that compounds with similar structures demonstrated activity against various viruses by inhibiting viral replication processes. Specifically, derivatives of purines have been shown to inhibit enzymes crucial for viral replication, such as RNA-dependent RNA polymerases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar purine derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain purine-based compounds exhibit bactericidal effects comparable to traditional antibiotics against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer potential of purine derivatives is another area of active research. Compounds structurally related to this compound have shown antiproliferative effects on various cancer cell lines. This activity is often attributed to their ability to interfere with nucleic acid synthesis or to induce apoptosis in cancer cells .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid metabolism.
  • Receptor Modulation : It may interact with cellular receptors involved in signaling pathways that regulate cell growth and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

Study Findings
Venepally et al. (2021)Identified hybrid molecules with enhanced anticancer and antimicrobial activities through structural optimization of purine derivatives .
Treptow et al. (2020)Demonstrated antiproliferative effects on glioma cell lines using modified purine derivatives .
Salem et al. (2019)Reported antiviral activities against various viruses for compounds structurally related to purines .

Properties

Molecular Formula

C9H11N5O4

Molecular Weight

253.22 g/mol

IUPAC Name

3-(8-amino-3-methyl-2,6-dioxopurin-7-yl)propanoic acid

InChI

InChI=1S/C9H11N5O4/c1-13-6-5(7(17)12-9(13)18)14(8(10)11-6)3-2-4(15)16/h2-3H2,1H3,(H2,10,11)(H,15,16)(H,12,17,18)

InChI Key

OACRDWJTTHQXMK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CCC(=O)O

Origin of Product

United States

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